6-Amino-2-bromo-3-methylbenzoic acid

Process Chemistry Synthetic Methodology Indole Oxidation

Replicating published quinazolinone-based thymidylate synthase inhibitor syntheses demands exact regiochemistry-generic anthranilic acids or isomers fail. 6-Amino-2-bromo-3-methylbenzoic acid (CAS 147149-85-7) provides the mandatory ortho-amino acid motif for cyclocondensation and a 2-bromo handle for late-stage Suzuki-Miyaura diversification. • Directly enables Nolatrexed & analog core assembly per literature protocols • Aryl bromide supports high-throughput parallel library synthesis • Supplied at ≥97% purity from stock; immediate global dispatch

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
CAS No. 147149-85-7
Cat. No. B124376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2-bromo-3-methylbenzoic acid
CAS147149-85-7
Molecular FormulaC8H8BrNO2
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)N)C(=O)O)Br
InChIInChI=1S/C8H8BrNO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,10H2,1H3,(H,11,12)
InChIKeyDESUDZIADGQZIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 6-Amino-2-bromo-3-methylbenzoic Acid (CAS 147149-85-7): A Key Anthranilic Acid Intermediate in Heterocyclic Chemistry


6-Amino-2-bromo-3-methylbenzoic acid (CAS 147149-85-7) is a polysubstituted anthranilic acid derivative characterized by a 2-bromo, 3-methyl, and 6-amino substitution pattern on a benzoic acid core . It is primarily employed as a strategic intermediate in the synthesis of complex heterocyclic frameworks, most notably quinazolinone-based thymidylate synthase inhibitors [1]. Its value proposition is defined by the specific ortho-relationship of the amine and carboxylic acid groups, which is essential for constructing fused pyrimidinone rings, and the presence of the bromine atom, which enables transition metal-catalyzed cross-coupling for further diversification .

Why 6-Amino-2-bromo-3-methylbenzoic Acid (CAS 147149-85-7) Cannot Be Replaced by Other Amino-Bromo-Methylbenzoic Acid Isomers or Common Anthranilic Acids


Direct substitution with in-class analogs or common anthranilic acids is not feasible for established synthetic routes due to precise regiochemical requirements. The 1,2-relationship between the carboxylic acid and the amino group is mandatory for cyclocondensation to form the quinazolinone nucleus [1]. Simultaneously, the bromine atom at the 2-position (adjacent to the carboxylic acid) provides the necessary steric and electronic environment for subsequent metal-catalyzed coupling reactions, which would be altered or absent in the non-brominated analog (6-amino-3-methylbenzoic acid) or in isomers like 4-amino-2-bromo-3-methylbenzoic acid. Furthermore, the specific substitution pattern distinguishes it from 5-bromoanthranilic acid, which lacks the 3-methyl group required for specific hydrophobic interactions in downstream bioactive molecules [2]. Thus, procurement of this specific CAS number is non-negotiable for process integrity and target molecule fidelity.

Quantitative Performance Benchmarks for 6-Amino-2-bromo-3-methylbenzoic Acid (CAS 147149-85-7)


Synthetic Yield in Base-Mediated Ring-Opening: A Benchmark for Process Efficiency

In the synthetic route documented in patent WO2019/215203 (AstraZeneca), the target compound is obtained via oxidative ring-opening of 4-bromo-5-methyl-1H-indole-2,3-dione. This specific step achieves an isolated yield of 99%, providing a quantitative baseline for assessing the efficiency of alternative synthetic strategies [1]. While this yield pertains to a specific transformation rather than a direct comparator assay, it establishes a high-efficiency procurement benchmark for the final compound when sourced via this route. Alternative synthetic approaches to similar anthranilic acid derivatives may yield significantly lower isolated product due to purification challenges.

Process Chemistry Synthetic Methodology Indole Oxidation

Commercial Purity Standards: The 98% Threshold for Research and Development

Leading chemical suppliers consistently offer 6-amino-2-bromo-3-methylbenzoic acid with a minimum purity of ≥98% . This specification is critical for synthetic reliability, as lower purity grades common to less specialized intermediates can introduce impurities that poison catalysts or lead to byproduct formation in subsequent coupling reactions.

Quality Control Procurement Analytical Chemistry

Role as a Validated Intermediate: Essential Precursor for Nolatrexed (AG337) Synthesis

6-Amino-2-bromo-3-methylbenzoic acid is the designated and documented intermediate in the synthesis of Nolatrexed (Thymitaq, AG337), a potent, non-classical lipophilic thymidylate synthase inhibitor that entered Phase II/III clinical trials for hepatocellular carcinoma [1][2]. This established link to a clinical-stage drug candidate provides a higher degree of procurement relevance compared to intermediates used solely in academic exploration or for less characterized targets.

Medicinal Chemistry Oncology Process Chemistry

Key Application Scenarios for Procuring 6-Amino-2-bromo-3-methylbenzoic Acid (CAS 147149-85-7)


Synthesis of 5-Substituted Quinazolinone Thymidylate Synthase Inhibitors

This compound serves as the critical starting material for constructing the quinazolinone core of antifolate drugs. Its ortho-amino acid structure facilitates a direct cyclocondensation to form the pyrimidinone ring, while the bromine atom allows for late-stage diversification at the 5-position via Suzuki-Miyaura or other cross-coupling reactions to optimize biological activity [1].

Replication of the Nolatrexed (AG337) Synthetic Route

For academic groups or CROs aiming to synthesize Nolatrexed, its dihydrochloride salt, or close structural analogs, 6-amino-2-bromo-3-methylbenzoic acid is an indispensable intermediate. Its procurement enables the exact replication of published synthetic protocols, thereby ensuring the production of material consistent with prior pharmacological studies [2][3].

Development of Novel Heteroaryl Benzoic Acid Libraries

The presence of the aryl bromide handle makes this compound a versatile substrate for high-throughput parallel synthesis. It can be employed in palladium-catalyzed coupling reactions with diverse heteroaryl boronic acids or halides to generate focused libraries of biaryl carboxylic acids for screening against a range of biological targets [4].

Technical Documentation Hub

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